Lesinurad Impurity 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lesinurad Impurity 2, also known as this compound, is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.41. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Lesinurad primarily targets two proteins: the uric acid transporter 1 (URAT1) and the organic anion transporter 4 (OAT4) . URAT1 and OAT4 are major transporter enzymes responsible for the reuptake of uric acid from the renal tubules . By inhibiting these transporters, Lesinurad can effectively control the levels of uric acid in the body .

Mode of Action

Lesinurad inhibits the activity of URAT1 and OAT4 . This inhibition results in an increase in the excretion of uric acid, as the reuptake of uric acid from the renal tubules is reduced . Consequently, this leads to a decrease in serum uric acid levels .

Biochemical Pathways

The primary biochemical pathway affected by Lesinurad is the uric acid reabsorption pathway in the kidneys . By inhibiting URAT1 and OAT4, Lesinurad disrupts the reabsorption of uric acid, leading to increased uric acid excretion . This ultimately results in lower serum uric acid levels .

Pharmacokinetics

The pharmacokinetic properties of Lesinurad include its absorption, distribution, metabolism, and excretion (ADME). Lesinurad is rapidly absorbed and its exposure increases in a dose-proportional manner . Approximately 30% to 40% of Lesinurad is excreted unchanged in urine

Result of Action

The primary result of Lesinurad’s action is a significant decrease in serum uric acid levels . This is achieved through increased urinary excretion of uric acid .

生化分析

Biochemical Properties

Lesinurad Impurity 2 interacts with several enzymes and proteins in the body. It has been observed to significantly decrease serum levels of uric acid, blood urea nitrogen, and xanthine oxidase activity . These interactions suggest that this compound plays a role in purine metabolism, which is crucial for the regulation of uric acid levels .

Cellular Effects

This compound has been found to influence various cellular processes. It can reverse alterations in renal mURAT-1 and mOAT-1 expressions, as well as alterations in the immunoreactivity of Bcl2 . These effects suggest that this compound can influence cell signaling pathways and gene expression, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been observed to decrease the expression of Gda and PNP, which are involved in purine metabolism . This suggests that this compound may act as an inhibitor of these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound has been found to result in a significant decrease in serum levels of uric acid, blood urea nitrogen, and xanthine oxidase activity in hyperuricemic mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the administration of this compound resulted in a significant decrease in serum levels of uric acid, blood urea nitrogen, and xanthine oxidase activity in hyperuricemic mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, which is involved in purine metabolism . This interaction can affect metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters such as mURAT-1 and mOAT-1, which are involved in the transport of uric acid .

生物活性

Lesinurad, a selective uric acid reabsorption inhibitor, primarily targets the URAT1 transporter in the kidneys to enhance uric acid excretion. However, its impurity, known as Lesinurad Impurity 2, has garnered interest for its potential biological activity and implications in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and clinical relevance.

This compound is structurally related to lesinurad and may share similar mechanisms of action. The primary pharmacological activity of lesinurad involves:

- Inhibition of URAT1 : Lesinurad inhibits the human uric acid transporter 1 (hURAT1) with an IC50 of approximately 7.3 μM, which is critical for the reabsorption of uric acid in the renal proximal tubules .

- Inhibition of OAT4 : Additionally, lesinurad inhibits organic anion transporter 4 (OAT4), another transporter involved in uric acid reabsorption, with an IC50 of 3.7 μM .

These actions lead to increased urinary excretion of uric acid and reduced serum uric acid (sUA) levels, which is particularly beneficial for patients with gout.

Pharmacodynamics

The pharmacodynamic profile of lesinurad indicates significant reductions in sUA levels when used alone or in combination with allopurinol. In clinical trials:

- Efficacy : Lesinurad achieved mean percent reductions from baseline sUA levels of 16%, 22%, and 30% at doses of 200 mg, 400 mg, and 600 mg respectively, compared to a 3% increase with placebo .

- Safety : The most common treatment-emergent adverse events included gout flares and headaches, with no serious adverse events reported .

Case Studies

A notable case study involved a phase II clinical trial assessing the efficacy and tolerability of lesinurad in combination with allopurinol in patients with inadequate response to allopurinol alone. The study included:

- Participants : 227 patients were randomized to receive either lesinurad or placebo alongside their existing allopurinol regimen.

- Outcomes : Significant reductions in sUA were observed across all doses of lesinurad compared to placebo, confirming its role as an effective adjunct therapy for hyperuricemia .

Comparative Analysis

The following table summarizes the biological activities and pharmacological properties of lesinurad and its impurity:

| Property | Lesinurad | This compound |

|---|---|---|

| Primary Target | URAT1 | Similar mechanism likely |

| IC50 against URAT1 | 7.3 μM | Not explicitly defined |

| IC50 against OAT4 | 3.7 μM | Not explicitly defined |

| Clinical Efficacy | Significant reduction in sUA | Unknown |

| Common Adverse Effects | Gout flares, headache | Unknown |

科学研究应用

Pharmacological Mechanism

Lesinurad functions by inhibiting two key transporters in the kidney: URAT1 (Urate Transporter 1) and OAT4 (Organic Anion Transporter 4). This inhibition leads to increased renal excretion of uric acid and decreased serum uric acid levels, making it effective in managing gout. The impurity, Lesinurad Impurity 2, may exhibit similar properties or impact the efficacy and safety profile of the primary compound.

Key Mechanisms of Action

- URAT1 Inhibition : Lesinurad has an IC50 value of approximately 7.3 µM for inhibiting URAT1, which is responsible for the majority of uric acid reabsorption in the renal tubules .

- OAT4 Inhibition : The IC50 for OAT4 inhibition is about 3.7 µM, suggesting a significant role in enhancing uric acid clearance from the body .

Clinical Applications

Lesinurad has been studied extensively in clinical trials, particularly in combination with xanthine oxidase inhibitors like allopurinol and febuxostat. The presence of impurities such as this compound could influence both efficacy and safety profiles in these settings.

Clinical Trial Findings

- Efficacy : In phase III clinical trials (CLEAR 1 and CLEAR 2), lesinurad demonstrated significant reductions in serum uric acid levels when combined with allopurinol compared to allopurinol alone. The proportion of patients achieving target serum uric acid levels (<6 mg/dL) was significantly higher in the lesinurad group .

- Safety : The incidence of treatment-emergent adverse events was comparable between lesinurad and placebo groups, indicating a favorable safety profile. Common adverse events included gout flares and headache .

Potential Effects

- Efficacy Modulation : Impurities can alter the pharmacokinetics and pharmacodynamics of the primary compound. For instance, if this compound possesses similar inhibitory effects on URAT1 or OAT4, it may enhance or diminish the overall therapeutic effect.

- Safety Concerns : The presence of impurities can lead to unexpected side effects or alter the incidence rate of adverse events. Rigorous testing is necessary to evaluate these potential risks.

Data Table: Summary of Clinical Findings

| Study Type | Combination Treatment | Primary Endpoint Achieved | Adverse Events |

|---|---|---|---|

| Phase III CLEAR 1 | Lesinurad + Allopurinol | Yes (<6 mg/dL) | Gout flares, headache |

| Phase III CLEAR 2 | Lesinurad + Febuxostat | Yes (<5 mg/dL at 12 months) | Similar adverse events |

属性

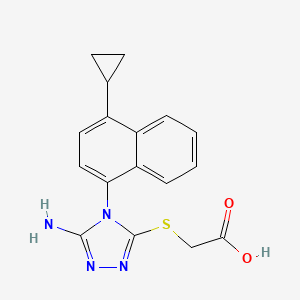

IUPAC Name |

2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H2,18,19)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJPEWHULFCRBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4SCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。